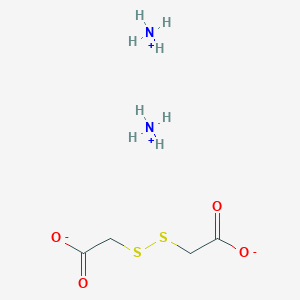

Diammonium dithiodiglycolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Complexing Agent:

Acetic acid, 2,2'-dithiobis-, diammonium salt (also known as diammonium dithiodiglycolate or DDTC) finds application in scientific research as a complexing agent. It forms stable chelates with various metal ions due to the presence of multiple donor atoms (nitrogen, oxygen, and sulfur) in its structure. This property allows researchers to:

- Isolate and purify metals: DDTC can selectively bind to specific metal ions, facilitating their separation from mixtures. This is particularly valuable for studying trace metals in environmental samples or biological systems. [Source: ""]

- Study metal-ligand interactions: By forming well-defined complexes with known structures, DDTC enables researchers to investigate the interactions between metal ions and ligands (molecules that bind to central atoms). This knowledge is crucial for understanding various chemical and biological processes. [Source: ""]

Antibacterial and Antifungal Properties:

Studies have shown that DDTC exhibits antibacterial and antifungal activity against various microorganisms. The exact mechanism of action remains under investigation, but it is believed to involve the disruption of cell membranes and the inhibition of essential metabolic pathways. This property makes DDTC a potential candidate for developing new antimicrobial agents, although further research is needed to assess its efficacy and safety in this context. [Source: ""]

Precursor for Functional Materials:

DDTC can be used as a precursor for the synthesis of various functional materials. For example, it can be used to prepare metal-organic frameworks (MOFs) with tailored properties for applications in gas adsorption, catalysis, and sensors. Additionally, DDTC can be employed in the preparation of conductive polymers with potential applications in organic electronics. [Source: ""]

Research Limitations:

- Potential toxicity: DDTC exhibits some degree of toxicity, and its safety profile for various applications needs further evaluation.

- Limited solubility: DDTC can have limited solubility in certain solvents, which can restrict its use in specific research settings.

Diammonium dithiodiglycolate is an inorganic compound with the chemical formula and a CAS number of 68223-93-8. It is primarily recognized as a diammonium salt of dithiodiglycolic acid, which features two sulfur atoms in its structure. This compound is notable for its role as an emulsifying and dispersing agent in various chemical formulations, particularly in the cosmetic and pharmaceutical industries. Its unique properties allow it to alter the physical and chemical characteristics of substances, making it valuable in applications requiring surfactants .

As with chemical reactions, detailed information on ADTA's mechanism of action is scarce in scientific literature. Like EDTA, it likely forms complexes with metal ions through a chelation process, where multiple donor atoms surround the metal ion. This can sequester metal ions, affecting their reactivity in biological systems [].

- Oxidation: The compound can be oxidized to form sulfonic acids.

- Reduction: It can be reduced to produce thiols.

- Substitution: It undergoes substitution reactions where ammonium ions can be replaced by other cations.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are typically conducted under controlled conditions to ensure the formation of desired products .

As an anionic surfactant, diammonium dithiodiglycolate interacts with biological membranes and proteins, potentially altering their properties. This interaction can lead to significant changes in cellular functions, affecting biochemical pathways. The compound is soluble in water, enhancing its bioavailability and efficacy in various biological applications. Its surfactant properties suggest that it may influence processes such as drug delivery and cellular uptake .

The synthesis of diammonium dithiodiglycolate typically involves the reaction of 2-mercaptoacetic acid with ammonium hydroxide in the presence of hydrogen peroxide. A common synthetic pathway includes:

- Adding 2-mercaptoacetic acid to a reaction vessel.

- Introducing ammonium hydroxide.

- Adding hydrogen peroxide.

- Heating the mixture to 60-70°C while stirring for 2-3 hours.

- Cooling the mixture, filtering the precipitate, and washing with water.

- Drying the product under vacuum to obtain the final compound .

Industrial production methods often utilize large-scale reactors and distillation units to ensure purity and quality, with careful monitoring of reaction conditions.

Diammonium dithiodiglycolate has diverse applications across various industries:

- Cosmetics: Used as a hair waving or straightening agent due to its ability to alter hair structure chemically .

- Pharmaceuticals: Acts as a surfactant in drug formulations, enhancing solubility and bioavailability.

- Chemical Industry: Functions as an emulsifying agent in various formulations, improving stability and consistency.

Its unique properties make it particularly valuable for applications requiring effective surfactants and emulsifiers .

Research indicates that diammonium dithiodiglycolate can significantly affect cellular membranes and proteins through its surfactant activity. This interaction may lead to alterations in membrane permeability and protein functionality, which could have implications for drug delivery systems and therapeutic applications .

Studies assessing its environmental impact have also been conducted, focusing on its toxicity to aquatic organisms and potential ecological risks associated with its use .

Diammonium dithiodiglycolate shares similarities with several other compounds, including:

| Compound Name | Unique Features |

|---|---|

| Diammonium dithiodiacetate | Similar emulsifying properties but different functional groups. |

| Diammonium dithioglycolate | Shares structural components but varies in application scope. |

| Dithiodiacetic acid diammonium salt | Related by sulfur content but differs in molecular structure. |

Uniqueness

Diammonium dithiodiglycolate is distinguished by its superior emulsifying and dispersing abilities compared to many similar compounds. Its stability under various conditions and capacity to form stable complexes with proteins make it particularly valuable for scientific research and industrial applications .

This compound's versatility across different fields highlights its importance as a functional ingredient in both chemical formulations and biological systems.

Diammonium dithiodiglycolate is a diammonium salt derivative of dithiodiglycolic acid, characterized by its dual functional groups: carboxylate and disulfide moieties. This compound serves as a critical intermediate in materials science and cosmetic chemistry, particularly in cross-linking polymers and modifying keratin structures. Its ability to form stable disulfide bonds enables applications in repairing damaged surfaces and enhancing material durability. In cosmetic formulations, it facilitates hair reshaping by reducing disulfide bonds in keratin, making it integral to perm and straightening treatments.

Key Applications

Nomenclature and Classification

Diammonium dithiodiglycolate is systematically named as 2,2′-dithiobis(acetic acid) diammonium salt. Its IUPAC designation is diazan-1-ium; 2-(carboxylatomethyldisulfanyl)acetate. Common synonyms include diammonium 2,2′-dithiodiacetate and ammonium dithiodiglycolate. Structurally, it belongs to the class of dithiocarboxylates, featuring two ammonium ions counterbalancing the negatively charged dithiobis(acetic acid) backbone.

Nomenclature Table

| Attribute | Details | Source |

|---|---|---|

| CAS Number | 68223-93-8 | |

| EINECS Number | 269-323-4 | |

| Molecular Formula | C₄H₁₂N₂O₄S₂ | |

| Molecular Weight | 216.28 g/mol |

Historical Development of Dithiodiglycolate Chemistry

The synthesis of diammonium dithiodiglycolate traces its roots to early 20th-century investigations into thiol chemistry. Thioglycolic acid (HSCH₂COOH), a precursor, was first utilized in the 1930s for reducing disulfide bonds in proteins. Its oxidation to dithiodiglycolic acid (HOOCCH₂SSCH₂COOH) laid the foundation for further derivatization. The diammonium salt emerged as a stable, water-soluble variant through neutralization with ammonia, enabling industrial applications requiring aqueous solubility.

Key Historical Milestones

Fundamental Properties Overview

Molecular Structure

Diammonium dithiodiglycolate comprises two acetic acid units linked by a disulfide bond, with ammonium ions neutralizing the carboxylate groups. This structure confers redox activity and ionic solubility.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale yellow liquid (45% aqueous solution) | |

| Density | 1.170–1.210 g/cm³ (45% solution) | |

| pH | 5.5–6.5 (aqueous solution) | |

| Solubility | Soluble in water and DMSO |

Reactivity

The compound’s disulfide bond undergoes reductive cleavage under alkaline conditions, releasing thiols (R–SH) that participate in redox reactions. This property is exploited in hair treatments to break keratin’s disulfide bonds, enabling reshaping.

Thermal StabilityDiammonium dithiodiglycolate decomposes above 70°C, releasing sulfur oxides and ammonia, necessitating storage at room temperature.

Primary Synthetic Routes

The synthesis of diammonium dithiodiglycolate fundamentally relies on the oxidative coupling of thioglycolic acid molecules to form the corresponding disulfide, followed by neutralization with ammonia. Two primary synthetic approaches have been extensively documented in the literature, each offering distinct advantages in terms of reaction control, yield, and industrial applicability.

Oxidation of Thioglycolic Acid

The oxidation of thioglycolic acid represents the most widely employed synthetic route for producing dithiodiglycolic acid, the precursor to diammonium dithiodiglycolate. This method involves the controlled oxidation of thioglycolic acid (2-mercaptoacetic acid) using hydrogen peroxide as the primary oxidizing agent under carefully controlled conditions [1].

The fundamental reaction proceeds according to the following stoichiometry:

2 HSCH₂COOH + H₂O₂ → HOOCCH₂SSCH₂COOH + 2 H₂O

Reaction Conditions and Parameters

The optimal reaction conditions have been extensively studied and refined through industrial applications. The process typically employs a mass percentage ratio of thioglycolic acid to pure water ranging from 1:0.5 to 1:5, with jacket cooling maintained at 0-20°C to control the exothermic nature of the oxidation reaction [1]. The reaction mixture requires the addition of a ferric iron catalyst, specifically ferric chloride or ferric sulfate, at concentrations ranging from 0 to 0.0001% by weight of the final dithiodiglycolic acid aqueous solution [1].

The stoichiometric molar ratio of hydrogen peroxide to thioglycolic acid is maintained at 1:2 to 1:2.3, ensuring complete oxidation while minimizing the formation of overoxidized products [1]. The oxidation reaction temperature is precisely controlled within the range of 25-50°C to optimize reaction kinetics while preventing thermal decomposition of the desired product [1].

Mechanistic Considerations

The oxidation mechanism involves the formation of thiyl radicals as key intermediates. Under acidic conditions, hydrogen peroxide reacts with the ferric iron catalyst to generate hydroxyl radicals, which subsequently abstract hydrogen atoms from the sulfur-hydrogen bond of thioglycolic acid [2] [3]. The resulting thiyl radicals undergo rapid coupling reactions to form the disulfide linkage characteristic of dithiodiglycolic acid [2].

The reaction exhibits complex pH dependence, with optimal conditions occurring at pH values between 3 and 6 [4]. At lower pH values, the reaction rate increases significantly, attributed to enhanced catalyst activity and improved hydrogen peroxide decomposition kinetics [5]. The activation energy for the oxidation process has been determined to be approximately 11.2 kcal/mol at pH 3-6, indicating a moderate energy barrier for the transformation [5].

Iodine-Mediated Oxidative Coupling

Iodine-mediated oxidative coupling represents an alternative synthetic approach that offers several advantages over traditional hydrogen peroxide oxidation methods. This methodology employs molecular iodine as both the oxidizing agent and coupling catalyst, providing a more controlled and selective oxidation process [6] [7].

Reaction System and Conditions

The iodine-mediated coupling is typically conducted in propyl acetate solvent at 30°C, with potassium iodide serving as a catalyst to enhance the reaction rate and selectivity [6]. The specific preparation involves mixing 120 grams of 2-mercaptoacetic acid with 700 grams of propyl acetate and 1.0 gram of potassium iodide to form a homogeneous solution [6].

The oxidation process utilizes a 30% hydrogen peroxide solution, which is added dropwise to the reaction mixture over a period of 4 hours to ensure controlled oxidation and prevent the formation of unwanted side products [6]. Following the oxidation, the solution undergoes washing with saturated sodium sulfite solution to remove residual oxidizing agents, and the propyl acetate is removed under reduced pressure to isolate the dithiodiglycolic acid product [6].

Mechanistic Pathway

The iodine-mediated oxidative coupling proceeds through a distinct mechanistic pathway compared to direct hydrogen peroxide oxidation. Molecular iodine functions as a mild oxidizing agent that facilitates the formation of disulfide bonds through an electrophilic coupling mechanism [7] [8]. The reaction involves the initial formation of an iodine-thiol complex, followed by electron transfer and subsequent coupling of the resulting thiyl species [7].

The use of potassium iodide as a catalyst enhances the reaction through the formation of triiodide ions, which serve as more effective oxidizing species than molecular iodine alone [7]. This catalytic system demonstrates excellent tolerance for various functional groups and provides high yields of the desired disulfide product while minimizing overoxidation [7].

Preparation from Dithiodiglycolic Acid

The conversion of dithiodiglycolic acid to its diammonium salt represents a crucial step in the overall synthetic process, requiring careful control of reaction conditions to ensure complete neutralization and optimal product quality.

Ammoniation Procedures

The ammoniation of dithiodiglycolic acid follows a straightforward neutralization reaction that must be carefully controlled to achieve the desired diammonium salt formation. The process involves the direct addition of ammonia water to the aqueous dithiodiglycolic acid solution under controlled temperature and pH conditions [1].

Reaction Stoichiometry and Control

The neutralization reaction proceeds according to the following stoichiometry:

HOOCCH₂SSCH₂COOH + 2 NH₃ → NH₄OOCCH₂SSCH₂COONH₄

The metering molar ratio of thioglycolic acid to ammonia water is maintained at 1:1 to ensure complete neutralization without excess ammonia, which could lead to product degradation or impurity formation [1]. The neutralization reaction temperature is controlled within the range of 20-50°C to optimize reaction kinetics while preventing thermal decomposition of the ammonium salt [1].

Process Parameters and Optimization

The ammoniation process requires careful pH monitoring to ensure complete neutralization. The reaction is typically conducted in aqueous solution with continuous stirring to ensure homogeneous mixing and complete reaction. The use of aqueous ammonia or ammonium hydroxide with concentrations ranging from 10 to 50% by weight provides optimal neutralization conditions [9].

The reaction exhibits exothermic characteristics, requiring temperature control through external cooling to maintain the desired reaction temperature range [9]. The process demonstrates excellent conversion efficiency, with substantially complete conversion of the isopropyl ester impurities to the desired ammonium thioglycolate when conducted under optimized conditions [9].

Purification Techniques

The purification of diammonium dithiodiglycolate requires specialized techniques to remove impurities while preserving the integrity of the ammonium salt. The primary purification method involves vacuum drying, which effectively removes water and volatile impurities without causing thermal decomposition of the product [1].

Vacuum Drying Procedures

The vacuum drying process is conducted at temperatures ranging from -50°C to 70°C under reduced pressure conditions [1]. This temperature range is carefully selected to ensure complete water removal while preventing thermal decomposition of the diammonium salt. The vacuum drying process typically requires several hours to achieve the desired moisture content and product purity [1].

The drying process must be carefully controlled to prevent the formation of anhydrous conditions that could lead to product degradation. The optimal drying conditions involve gradual temperature increases under vacuum to ensure uniform moisture removal throughout the product mass [10].

Additional Purification Methods

Alternative purification approaches include recrystallization from appropriate solvents and extraction techniques. The selection of purification method depends on the specific impurity profile and the intended application of the final product [11]. Industrial-scale purification often employs continuous vacuum drying systems with automated temperature and pressure control to ensure consistent product quality [11].

Industrial Synthesis Protocols

Industrial-scale synthesis of diammonium dithiodiglycolate requires robust process control and specialized equipment to ensure consistent product quality and high yields. The industrial protocols have been developed through extensive optimization studies and represent the current state-of-the-art in large-scale production.

Reactor Design and Equipment

Industrial synthesis employs jacketed reactors equipped with efficient cooling systems to manage the exothermic nature of the oxidation reactions [1]. The reactor design incorporates continuous stirring systems to ensure homogeneous mixing and optimal heat transfer throughout the reaction mass. Temperature control systems maintain precise reaction temperatures through automated cooling and heating systems [1].

The reactor atmosphere is typically maintained under inert conditions using nitrogen purging to prevent unwanted oxidation reactions and ensure product stability [1]. Pressure control systems maintain atmospheric pressure conditions while providing the capability for vacuum operations during the purification stages [1].

Process Control and Monitoring

Industrial synthesis protocols incorporate comprehensive process control systems that monitor critical parameters including temperature, pH, pressure, and reaction progress. Automated dosing systems ensure precise addition of reactants and catalysts according to predetermined stoichiometric ratios [1].

Quality control procedures include in-process monitoring of reaction intermediates and final product analysis to ensure compliance with specifications. The industrial process typically achieves overall yields ranging from 60 to 90%, depending on the specific reaction conditions and purification methods employed [1].

Scale-Up Considerations

Industrial scale-up requires careful consideration of heat transfer limitations, mixing efficiency, and mass transfer effects. The exothermic nature of the oxidation reactions necessitates enhanced cooling capacity and temperature control systems to maintain optimal reaction conditions [1]. Industrial protocols typically employ continuous or semi-continuous processing to improve efficiency and product consistency [1].

Reaction Mechanisms and Intermediates

Understanding the detailed reaction mechanisms and intermediate species is crucial for optimizing synthetic protocols and developing improved methodologies for diammonium dithiodiglycolate synthesis.

Hydrogen Peroxide Oxidation Mechanism

The hydrogen peroxide oxidation of thioglycolic acid proceeds through a complex radical chain mechanism involving multiple elementary steps [2] [3]. The initial step involves the iron-catalyzed decomposition of hydrogen peroxide to generate hydroxyl radicals, which subsequently abstract hydrogen atoms from the sulfur-hydrogen bond of thioglycolic acid [2].

The formation of thiyl radicals represents the key intermediate step in the oxidation mechanism. These radicals undergo rapid coupling reactions to form the disulfide linkage, with the reaction rate being dependent on the concentration of thiyl radicals and the solution pH [2]. The overall mechanism exhibits second-order kinetics with respect to thioglycolic acid concentration and first-order dependence on hydrogen peroxide concentration [2].

Catalytic Effects and Kinetics

The role of iron catalysts in the oxidation mechanism involves the formation of iron-peroxide complexes that serve as active oxidizing species [5]. The catalytic activity depends on the oxidation state of the iron, with ferric ions being reduced to ferrous ions during the reaction cycle [12]. The regeneration of ferric ions by hydrogen peroxide completes the catalytic cycle and enables continuous oxidation [12].

The reaction kinetics demonstrate complex pH dependence, with optimal rates occurring at pH values between 3 and 6 [5]. At lower pH values, the reaction rate increases due to enhanced catalyst activity and improved hydrogen peroxide decomposition [5]. The activation energy for the overall process has been determined to be approximately 11.2 kcal/mol, indicating a moderate energy barrier for the transformation [5].

Alternative Oxidation Mechanisms

Potassium persulfate oxidation proceeds through a different mechanistic pathway involving the formation of sulfate ion radicals [13] [12]. The persulfate ion undergoes homolytic decomposition to generate sulfate radicals, which subsequently react with thioglycolic acid to form thiyl radicals [13]. This mechanism exhibits first-order kinetics with respect to persulfate concentration and demonstrates independence from thiol concentration at high thiol concentrations [13].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.